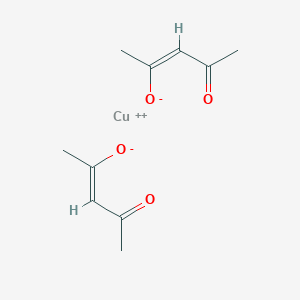

Copper(II) acetylacetonate

説明

Structure

2D Structure

特性

CAS番号 |

13395-16-9 |

|---|---|

分子式 |

C10H14CuO4 |

分子量 |

261.76 g/mol |

IUPAC名 |

copper bis(pentane-2,4-dione) |

InChI |

InChI=1S/2C5H7O2.Cu/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |

InChIキー |

KMOVDRADWUSGIH-UHFFFAOYSA-N |

異性体SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Cu] |

正規SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

沸点 |

Sublimes |

Color/Form |

Blue powder |

melting_point |

284 C degrees (decomposes) |

他のCAS番号 |

13395-16-9 |

物理的記述 |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |

ピクトグラム |

Irritant |

関連するCAS |

17272-66-1 (Parent) |

溶解性 |

Slightly soluble in water; soluble in chloroform |

同義語 |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

製品の起源 |

United States |

Synthetic Methodologies for Copper Ii Acetylacetonate and Its Derivatives

Conventional Preparative Routes for Bis(acetylacetonato)copper(II)

Bis(acetylacetonato)copper(II), commonly abbreviated as Cu(acac)₂, is a widely utilized coordination complex. Its synthesis is typically achieved through straightforward and well-established laboratory procedures. These methods generally involve the reaction of a copper(II) salt with acetylacetone (B45752) (Hacac) in a suitable solvent.

Optimized Synthesis from Copper Salts and Acetylacetone Precursors

The synthesis of Cu(acac)₂ can be economically and readily accomplished by reacting a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂) or hydrated copper(II) chloride (CuCl₂·2H₂O), with acetylacetone. nih.gov A common and effective method involves the reaction of copper(II) acetate with acetylacetone. i-asem.org For instance, a solution of acetylacetone dissolved in methanol (B129727) can be gradually added to a stirred solution of copper acetate in a methanol-water mixture. jmchemsci.com The mixture is then refluxed for a period, typically around two hours, leading to the formation of a precipitate. jmchemsci.com This solid product, Cu(acac)₂, is then collected by filtration. jmchemsci.com

Another approach utilizes copper(II) nitrate (B79036) as the starting material. In this procedure, copper(II) nitrate is dissolved in water, and ammonia (B1221849) is added. This initially forms a precipitate which then redissolves. Acetylacetone is subsequently added dropwise to this solution, resulting in the formation of bis(acetylacetonato)copper(II). scribd.com The use of different copper salts and solvent systems can be employed to optimize the reaction conditions.

Considerations for Reaction Yield and Purity in Cu(acac)₂ Synthesis

Achieving a high yield and purity of Cu(acac)₂ is a critical aspect of its synthesis. The stoichiometry of the reactants plays a significant role, with a 1:2 molar ratio of the copper(II) salt to acetylacetone generally considered optimal. densem.edu Following the precipitation of the complex, a thorough washing and drying procedure is essential for obtaining a pure product. The precipitate is typically washed with water and methanol to remove any unreacted starting materials and byproducts. jmchemsci.com Subsequent drying under a vacuum ensures the removal of residual solvents. jmchemsci.com

In some reported syntheses, yields can be quite high, with one method reporting a 95% yield for the synthesis of Cu(acac)₂. jmchemsci.comjmchemsci.com However, it is important to note that residual water in the final product can lead to an artificially inflated yield. scribd.com For purification, recrystallization can be employed. For example, crude Cu(acac)₂ can be dissolved in a solvent like chloroform, dried with an anhydrous salt such as magnesium sulfate (B86663), and then recrystallized by cooling the solution to yield purer crystals. researchgate.net

Table 1: Comparison of Synthetic Routes for Cu(acac)₂

| Starting Copper Salt | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Copper(II) Acetate | Acetylacetone | Methanol/Water | 95% | jmchemsci.comjmchemsci.com |

| Copper(II) Nitrate | Acetylacetone, Ammonia | Water | Not specified | scribd.com |

| Copper(II) Acetate | Acetylacetone | Not specified | 84% | i-asem.org |

Synthesis of Copper(II) Acetylacetonate (B107027) Adducts and Mixed-Ligand Complexes

The versatility of copper(II) acetylacetonate extends to its ability to form a variety of adducts and mixed-ligand complexes. This is achieved by reacting Cu(acac)₂ with other ligands, which can coordinate to the copper center, or by utilizing substituted acetylacetonate ligands.

Formation of Adducts with Lewis Bases (e.g., Bipyridine, Diamines)

Cu(acac)₂ acts as a Lewis acid and can form adducts with various nitrogen-containing Lewis bases. niscpr.res.in For example, the reaction of Cu(acac)₂ with 4,4'-bipyridine (B149096) in acetonitrile (B52724) results in the formation of a new complex, CuABpy, in high yield. jmchemsci.com Similarly, adducts can be formed with other chelating diamines like ethylenediamine (B42938) and 1,3-diaminopropane (B46017) when the reaction is carried out in non-aqueous solvents such as toluene (B28343) or dichloromethane. niscpr.res.in The formation of these adducts often leads to a change in the coordination geometry around the copper(II) ion. For instance, several reports describe the synthesis of mixed-ligand this compound compounds with ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089), resulting in five-coordinate, square-pyramidal geometries. researchgate.net The reaction of Cu(acac)₂ with chiral bipyridine ligands can also lead to the formation of crystalline complexes. acs.org

Design and Synthesis of Substituted Acetylacetonate Ligands for Copper(II) Complexes

Modifying the acetylacetonate ligand itself is another powerful strategy for creating a diverse range of copper(II) complexes with tailored properties. This involves synthesizing substituted β-diketones and then reacting them with a copper(II) salt. For example, bis(3-chloroacetylacetonato)copper(II) can be synthesized by reacting 3-chloro-acetylacetone with copper acetate in a methanol-water mixture, achieving a high yield. jmchemsci.com This substituted complex can then also form adducts with Lewis bases like 4,4'-bipyridine. jmchemsci.com

Furthermore, more complex substituted ligands can be designed. For instance, meso-substituted dipyrrins have been used to create heteroleptic copper(II) complexes where acetylacetonato or hexafluoroacetylacetonato groups act as co-ligands. ias.ac.in Similarly, new N,O-donor ligands based on pyrazole (B372694) moieties supported by 3-substituted acetylacetone scaffolds have been synthesized and used to form copper complexes. mdpi.com The reaction of these custom-designed ligands with copper precursors like Cu(acac)₂ can lead to the formation of mononuclear complexes or even coordination polymers. ias.ac.in

Table 2: Examples of Cu(acac)₂ Adducts and Mixed-Ligand Complexes

| Cu(acac)₂ Derivative/Adduct | Additional Ligand(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| CuABpy | 4,4'-Bipyridine | Adduct | jmchemsci.com |

| [Cu(acac)(phen)(NO₃)]·H₂O | 1,10-Phenanthroline, Nitrate | Mixed-Ligand Complex | researchgate.net |

| [Cu(4-nimpdpm)(acac)] | 5-(4-nitro-imidazol-1-yl-phenyl)-dipyrromethene | Heteroleptic Complex | ias.ac.in |

| [{Cu(4-bimpdpm)(acac)}n] | 5-(4-benzimidazol-1-yl-phenyl)-dipyrromethene | Coordination Polymer | ias.ac.in |

Emerging and Sustainable Synthetic Approaches for this compound-Based Materials

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including this compound and its derivatives. These emerging approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One such promising technique is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. Neutral this compound complexes have been successfully used as building blocks to react with organic linkers in scCO₂. rsc.org This method offers several advantages, including high reaction yields and the elimination of solvent removal steps, as the CO₂ is simply depressurized at the end of the reaction. rsc.org This not only increases the process yield but also significantly reduces the processing time. rsc.org

Another area of development is the use of Cu(acac)₂ as a precursor in the synthesis of copper-based nanomaterials through more sustainable routes. For example, the thermal decomposition of this compound has been shown to produce copper and copper oxide nanoparticles. acs.org Additionally, polyol methods, where a polyol serves as both the solvent and reducing agent, have been employed to synthesize copper oxide nanoparticles from Cu(acac)₂. researchgate.net Visible-light-driven catalysis is another green approach, where copper(II) catalysts are used in reactions powered by light, offering a more sustainable alternative to traditional heating methods. rsc.org Furthermore, Cu(acac)₂ has been utilized in atomic layer deposition (ALD) processes with organic reductants like hydroquinone (B1673460) to produce copper metal films, representing a solvent-free deposition technique. aalto.fi These innovative synthetic strategies highlight a shift towards more eco-friendly and efficient production of this compound-based materials.

Advanced Characterization Techniques for Copper Ii Acetylacetonate Complexes

Spectroscopic Characterization

Spectroscopic methods are instrumental in probing the electronic and vibrational characteristics of copper(II) acetylacetonate (B107027).

Vibrational Spectroscopy (FT-IR) for Ligand and Metal-Ligand Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the vibrational modes within the copper(II) acetylacetonate complex, offering insights into both the acetylacetonate (acac) ligand and the copper-oxygen (Cu-O) bonds.

The FT-IR spectrum of Cu(acac)₂ displays several characteristic absorption bands. The bands in the region of 1577-1585 cm⁻¹ and 1519-1539 cm⁻¹ are attributed to the stretching of C=C bonds coupled with the stretching of C=O bonds. jmchemsci.com Aliphatic C-H stretching vibrations are observed around 2920 cm⁻¹. jmchemsci.com The out-of-plane bending vibrations of the CH₃ groups appear at approximately 1018 cm⁻¹. jmchemsci.com

The metal-ligand vibrational modes are found in the far-infrared region. Bands at 454 and 612 cm⁻¹ are related to the vibration of the Cu-O bonds. inorgchemres.org Other studies have assigned bands in the range of 609-682 cm⁻¹ to Cu-O stretching vibrations. jmchemsci.com The analysis of these vibrational frequencies provides valuable information on the coordination environment of the copper ion and the integrity of the ligand framework.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C=C and C=O stretching | 1519 - 1585 | jmchemsci.com |

| Aliphatic C-H stretching | ~2920 | jmchemsci.com |

| CH₃ out-of-plane bending | ~1018 | jmchemsci.com |

| Cu-O stretching | 454, 612 | inorgchemres.org |

| Cu-O stretching | 609 - 682 | jmchemsci.com |

Electronic Absorption Spectroscopy (UV-Vis) and d-d Transition Analysis

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within the complex. The spectrum of this compound is characterized by distinct absorption bands corresponding to both ligand-centered and metal-centered transitions.

The UV-Vis spectrum of Cu(acac)₂ typically shows intense bands in the UV region and a broader, less intense band in the visible region. A strong absorption around 323 nm is attributed to a π-π* electron transition within the acetylacetonate ligand. researchgate.net A charge transfer band from the metal to the ligand (MLCT) can be observed at approximately 243 nm. researchgate.net

The visible region is dominated by d-d electronic transitions of the Cu(II) ion, which has a d⁹ electron configuration. These transitions are generally broad and occur at lower energies. For Cu(acac)₂, a broad absorption band is observed in the range of 563-803 nm. researchgate.net One of the specific d-d transitions, the ²B₁g→²A₁g transition, has been reported at around 670 nm. jmchemsci.com The position and intensity of these d-d bands are sensitive to the coordination environment of the copper ion and can be influenced by solvent effects. acs.org

| Electronic Transition | Wavelength Range (nm) | Reference |

| Metal to Ligand Charge Transfer (MLCT) | ~243 | researchgate.net |

| π-π* (ligand) | ~323 | researchgate.net |

| d-d transitions | 563 - 803 | researchgate.net |

| ²B₁g→²A₁g (d-d) | ~670 | jmchemsci.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of molecules in solution. However, the paramagnetic nature of the Cu(II) ion in this compound presents challenges for obtaining high-resolution NMR spectra. The single unpaired electron in the d⁹ configuration of Cu(II) causes significant broadening of NMR signals. azom.commagritek.com

Despite these challenges, ¹H NMR spectroscopy can still provide useful information. The ¹H NMR spectrum of Cu(acac)₂ in chloroform-d (B32938) exhibits broad resonances, which is a characteristic feature of paramagnetic complexes. azom.commagritek.com This broadening confirms the paramagnetic nature of the complex. azom.com While detailed coupling information is lost, the chemical shifts can still be informative. For comparison, the free acetylacetone (B45752) ligand exists as a mixture of keto and enol tautomers, which can be distinguished by NMR. azom.com The study of diamagnetic analogues, such as Al(acac)₃, can aid in assigning the resonances in the ligand. magritek.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States in Cu(acac)₂

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of this compound, XPS is used to confirm the presence of copper, oxygen, and carbon and to determine their oxidation states. The Cu 2p core-level spectrum is particularly informative. The Cu 2p₃/₂ peak for Cu(acac)₂ is observed at a binding energy of approximately 932.8 eV. nih.gov A key feature for Cu(II) compounds is the presence of "shake-up" satellite peaks at higher binding energies, which are absent for Cu(I) or Cu(0). nih.gov The Cu 2p spectrum of Cu(acac)₂ shows a triple-peak feature for both the 2p₃/₂ and 2p₁/₂ levels. aps.org The main peak is attributed to a well-screened final state (2p⁵3d¹⁰L, where L denotes a ligand hole), while the two satellite peaks arise from bonding and antibonding states between another well-screened state and a poorly screened state (2p⁵3d⁹). aps.org

The C 1s XPS spectra for Cu(acac)₂ show two main features at approximately 285.5 and 287.5 eV. aip.org The O 1s XPS peak is also analyzed to understand the oxygen environment. aip.org

| Element (Core Level) | Binding Energy (eV) | Feature | Reference |

| Cu 2p₃/₂ | ~932.8 | Main Peak | nih.gov |

| Cu 2p | - | Triple-peak feature | aps.org |

| C 1s | ~285.5, ~287.5 | Main Peaks | aip.org |

Structural Elucidation

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the properties of this compound.

Single Crystal X-ray Diffraction Analysis of this compound Geometry

Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. For this compound, this technique has provided detailed information about its geometry.

The crystal structure of Cu(acac)₂ reveals a square planar coordination geometry around the central copper atom. wikipedia.org The copper ion is coordinated to four oxygen atoms from the two bidentate acetylacetonate ligands. The molecule is centrosymmetric. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is a fundamental technique for the identification of crystalline phases of materials. In the context of this compound, [Cu(acac)₂], and its derivatives, XRD is employed to confirm the formation of the desired crystalline structure and to identify any impurities. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline material, acting as a fingerprint for its atomic arrangement.

For instance, the synthesis of one-dimensional metal-organic frameworks involving this compound derivatives utilizes powder XRD to confirm the formation of the desired product. The diffraction patterns are typically recorded over a 2θ range of 5° to 50°. rsc.orgrsc.org For known crystal structures, the Le Bail method can be used to analyze the powder XRD patterns, refining parameters such as cell dimensions and peak profiles. rsc.orgrsc.org In cases where a new crystalline phase is formed, synchrotron powder X-ray diffraction can be employed to solve the crystal structure. rsc.orgrsc.org

Studies on the thermal decomposition of [Cu(acac)₂] have also utilized XRD to identify the resulting products. For example, at 705.0°C, the decomposition of [Cu(acac)₂] can lead to the formation of copper and copper oxide nanoparticles, the phases of which are identified by their characteristic XRD peaks. nanonasibulin.com Similarly, when [Cu(acac)₂] is used as a precursor in aerosol-assisted chemical vapor deposition, XRD is used to identify the crystalline phases of the resulting thin films, which can include CuGa₂O₄ and copper oxides when co-deposited with a gallium precursor. nih.gov

Furthermore, high-pressure single-crystal and synchrotron powder XRD studies have revealed that the common herringbone-type crystal structure of [Cu(acac)₂] exhibits significant changes in molecular orientation under compression without undergoing a phase transition up to at least 10 GPa. acs.org This demonstrates the robustness of its ambient-pressure phase. acs.org

Magnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the copper(II) ion in [Cu(acac)₂], which has a d⁹ electron configuration with one unpaired electron. magritek.com EPR provides detailed information about the electronic structure, spin state, and coordination geometry of the copper center. The EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values), which are sensitive to the ligand environment around the Cu(II) ion.

The square planar geometry of [Cu(acac)₂] with four oxygen donor atoms from the two acetylacetonate ligands is well-established and has been extensively studied by EPR. rsc.orgcore.ac.uk This has led to its use as a model complex for correlating g and CuA values with the coordination environment in Cu(II) systems. rsc.orgcore.ac.uk For instance, in a dimethylformamide (DMF) solution at 298 K, [Cu(acac)₂] exhibits an isotropic EPR signal with a g-value of 2.124. mdpi.com

The coordination of additional ligands to the axial positions of the square planar [Cu(acac)₂] complex can be readily detected by changes in the EPR parameters. For example, the formation of adducts with imidazole (B134444) has been studied in detail. acs.orgacs.orgnih.gov At low imidazole concentrations, a five-coordinate monoadduct, [Cu(acac)₂Im], is formed, while at higher concentrations, a six-coordinate bis-adduct, [Cu(acac)₂Im₂], is observed. acs.orgacs.orgnih.gov These changes in coordination are reflected in the g and A values, as shown in the table below.

| Complex | g₁ | g₂ | g₃ | A₁ (MHz) | A₂ (MHz) | A₃ (MHz) |

| [Cu(acac)₂Im] | 2.063 | 2.063 | 2.307 | 26 | 15 | 472 |

| [Cu(acac)₂Im₂] | 2.059 | 2.059 | 2.288 | 30 | 30 | 498 |

| Data from a study on imidazole adducts of [Cu(acac)₂] in frozen solution. acs.orgacs.orgnih.gov |

The EPR spectra of [Cu(acac)₂] are also influenced by the solvent, with traces of water affecting the g and CuA values. rsc.org The sensitivity of these parameters to the local environment allows EPR to be used to probe interactions of the complex with other molecules and materials. rsc.org

While EPR spectroscopy provides information about the central copper ion, advanced techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy offer a more detailed view of the ligand environment by probing the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei. acs.orgacs.orgnih.govcardiff.ac.uk These techniques are particularly valuable for elucidating the coordination mode and structure of adducts formed with [Cu(acac)₂]. acs.orgacs.orgnih.gov

In the study of [Cu(acac)₂] adducts with imidazole, ENDOR and HYSCORE were crucial in determining the coordination geometry of the resulting complexes. acs.orgacs.orgnih.gov For the six-coordinate [Cu(acac)₂Im₂] bis-adduct, ¹⁴N ENDOR analysis revealed the hyperfine tensor for the coordinating imino nitrogens (N³) of the imidazole ring, confirming their direct binding to the copper center. acs.orgacs.orgnih.gov Furthermore, HYSCORE was used to determine the smaller hyperfine and quadrupole values for the remote amine nitrogens (N¹) of the imidazole. acs.orgacs.orgnih.gov

¹H ENDOR studies have also been used to investigate the hyperfine couplings to the protons of the acetylacetonate ligands themselves. rsc.org These studies have identified anisotropic hyperfine couplings to the methine protons and smaller couplings to the methyl group protons. rsc.org The detailed information obtained from these advanced EPR techniques, when combined with Density Functional Theory (DFT) calculations, allows for a comprehensive understanding of the electronic and geometric structure of [Cu(acac)₂] and its complexes. rsc.orgacs.orgacs.orgnih.gov

| Nucleus | Hyperfine Tensor (MHz) | e²qQ/h (MHz) | η |

| ¹⁴N³ (imino) | [34.8, 43.5, 34.0] | 2.2 | 0.2 |

| ¹⁴N¹ (amine) | [1.5, 1.4, 2.5] | 1.4 | 0.9 |

| Hyperfine and quadrupole parameters for the imidazole nitrogens in the [Cu(acac)₂Im₂] complex, determined by ENDOR and HYSCORE. acs.orgacs.orgnih.gov |

Thermal Decomposition Analysis: Thermogravimetric Applications of this compound

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. For this compound, TGA provides insights into its decomposition pathway, which is relevant for applications such as chemical vapor deposition (CVD) where [Cu(acac)₂] is used as a precursor for depositing copper-containing films.

The thermal decomposition of [Cu(acac)₂] has been studied under various atmospheric conditions. In air, the decomposition is a multi-step process. researchgate.net An initial slight mass loss below 200°C is attributed to the evaporation of adsorbed moisture. researchgate.net The main decomposition occurs at higher temperatures, involving the removal of the acetylacetonate ligands. researchgate.netresearchgate.net In an inert atmosphere like argon, the total mass loss is slightly lower than in air. researchgate.net

The decomposition of [Cu(acac)₂] in supercritical carbon dioxide (scCO₂) has also been investigated. researchgate.netelsevierpure.com The initial step is the release of the acetylacetone ligands from the central copper atom. researchgate.netelsevierpure.com The decomposition follows first-order kinetics, and the rate increases with pressure due to changes in the density of the scCO₂. researchgate.netelsevierpure.com The activation energy for the decomposition in scCO₂ is lower than in air or vacuum, suggesting an energy-saving benefit for using scCO₂ as a solvent in deposition processes. elsevierpure.com

| Pressure (MPa) | Activation Energy (kJ/mol) |

| 15 | 60.3 |

| 20 | 56.3 |

| 25 | 52.4 |

| Activation energies for the thermal decomposition of [Cu(acac)₂] in supercritical carbon dioxide at different pressures. elsevierpure.com |

The decomposition of [Cu(acac)₂] can also be influenced by the presence of other materials. For example, when used as a dopant in zinc oxide ceramics, the decomposition of the organic part of the complex occurs at a relatively low temperature, which is beneficial for the sintering process as it allows for the removal of gases before the initial stage of sintering. researchgate.net

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy are powerful complementary techniques for the characterization of materials. SEM provides high-resolution images of the surface morphology and topography, while EDX allows for the determination of the elemental composition of the sample. surfacesciencewestern.comresearchgate.net

In the context of this compound, SEM and EDX are used to characterize the morphology and elemental composition of materials synthesized using [Cu(acac)₂] as a precursor or as a component. For instance, in the synthesis of copper-based spinel oxide films via aerosol-assisted CVD, SEM revealed that the films grew through an island growth mechanism. nih.gov The accompanying EDX analysis confirmed the presence of copper and gallium in the films. nih.gov

Similarly, when [Cu(acac)₂] is used in the preparation of supported catalysts, EDX is employed to confirm the successful incorporation of the copper complex onto the support material. acs.org The presence of peaks corresponding to copper, as well as other elements from the support and ligands, in the EDX spectrum provides evidence for the formation of the desired composite material. acs.org

SEM is also utilized to study the morphology of particles formed from the thermal decomposition of [Cu(acac)₂]. For example, the decomposition of copper(II) acetate (B1210297) monohydrate, a related compound, shows changes in particle size and shape at different temperatures, as observed by SEM. kau.edu.sa At 500°C, small crystallites are formed, which then coalesce into larger aggregates at 800°C. kau.edu.sa

The combination of SEM and EDX is a valuable tool for quality control and for understanding the relationship between synthesis conditions and the final properties of materials derived from this compound.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules. For this compound, mass spectrometry is employed to confirm the molecular weight of the complex and to study its fragmentation patterns.

The electron impact (EI) mass spectrum of [Cu(acac)₂] shows a molecular ion peak corresponding to the intact complex. jmchemsci.comjmchemsci.com The m/z value of this peak is consistent with the calculated molecular weight of the compound, taking into account the isotopic distribution of copper. jmchemsci.comjmchemsci.com For [Cu(acac)₂], a molecular ion peak is observed at an m/z of 261. jmchemsci.comjmchemsci.com

The fragmentation pattern in the mass spectrum provides information about the stability of the complex and the nature of the metal-ligand bonds. Common fragmentation pathways for metal acetylacetonates (B15086760) involve the loss of ligands or parts of ligands. cdnsciencepub.comcdnsciencepub.com In the mass spectrum of [Cu(acac)₂], a significant fragment ion is often observed corresponding to the loss of a methyl group from the molecular ion, appearing at an m/z of 247. jmchemsci.com

Mass spectrometry is also used to characterize adducts of [Cu(acac)₂]. For example, the mass spectrum of the adduct formed between [Cu(acac)₂] and 4,4'-bipyridine (B149096) shows a molecular ion peak at an m/z of 417, confirming the formation of the adduct. jmchemsci.comjmchemsci.com The fragmentation of this adduct includes the loss of a bipyridine moiety, resulting in a peak at an m/z of 261, which corresponds to the [Cu(acac)₂]⁺ fragment. jmchemsci.com

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 261 | 247 (loss of CH₃) |

| [Cu(acac)₂(4,4'-bipyridine)] | 417 | 261 (loss of bipyridine) |

| Data from electron impact mass spectrometry of [Cu(acac)₂] and its 4,4'-bipyridine adduct. jmchemsci.comjmchemsci.com |

Theoretical and Computational Studies of Copper Ii Acetylacetonate

Electronic Structure and Molecular Orbital Theory

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For copper(II) acetylacetonate (B107027), DFT calculations are instrumental in determining its stable molecular structure.

Numerous theoretical studies have employed DFT to optimize the geometry of Cu(acac)₂. Functionals such as B3LYP are commonly used for this purpose. These calculations consistently predict that the most stable conformation for the isolated Cu(acac)₂ molecule is a square planar geometry, which is in good agreement with experimental X-ray diffraction data. In this D₂h symmetry, the copper(II) ion is coordinated to four oxygen atoms from the two acetylacetonate ligands.

The optimization process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible. The results of these calculations provide precise bond lengths and angles. For instance, the calculated Cu-O bond lengths are typically found to be in close proximity to the experimentally determined average value of approximately 1.93 Å.

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| Cu-O bond length | ~1.94 Å | ~1.93 Å |

| O-Cu-O angle (chelate ring) | ~93° | ~93.2° |

| Cu-O-C angle | ~125° | Data not readily available |

It has been noted in computational studies that while a planar D₂h symmetry is the ground state, other conformations, such as a "stepped" C₂v structure, are energetically very close. This highlights the flexibility of the molecule's structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. For Cu(acac)₂, which has a d⁹ electronic configuration for the copper(II) ion, the molecule is paramagnetic with one unpaired electron.

Computational studies confirm that the neutral Cu(acac)₂ molecule is a spin S = 1/2 system, existing as a doublet in its ground state. Analysis of the molecular orbitals reveals that both the HOMO and the LUMO are predominantly centered on the copper atom, with significant contributions from the d-orbitals. Specifically, the singly occupied molecular orbital (SOMO) has a strong d(x²-y²) character, consistent with a square planar ligand field.

The HOMO-LUMO energy gap is an important parameter that relates to the molecule's electronic stability and its absorption of light. DFT calculations can provide estimates for these energy levels.

| Molecular Orbital | Typical Calculated Energy (eV) | Primary Character |

|---|---|---|

| LUMO | -2.5 to -3.0 | Cu 3d |

| HOMO (SOMO) | -6.0 to -6.5 | Cu 3d(x²-y²) |

| HOMO-LUMO Gap | ~3.5 eV | N/A |

Furthermore, computational studies have explored the electronic structure of the oxidized ([Cu(acac)₂]⁺) and reduced ([Cu(acac)₂]⁻) forms of the complex. These calculations show that upon oxidation or reduction, the system transitions to a spin S = 0 state (singlet). In the reduced species, the added electron occupies the former LUMO, which is copper-based, leading to a d¹⁰ configuration for the Cu(I) center.

Computational Spectroscopy

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the UV-Visible absorption spectra of Cu(acac)₂. These calculations help in assigning the electronic transitions observed experimentally.

The visible region of the spectrum for Cu(acac)₂ is characterized by weak absorptions corresponding to d-d transitions. These transitions are formally forbidden by the Laporte rule but become weakly allowed due to vibronic coupling or slight distortions from perfect centrosymmetry. More intense bands in the UV region are typically due to charge-transfer transitions.

Spin-restricted open-shell DFT calculations using linear response theory have been successful in modeling the visible absorption spectrum. These studies have shown that the experimentally observed four-band structure in the crystal spectrum is of molecular origin and not due to crystal packing effects. The calculations can predict the energies of these d-d transitions with good accuracy.

| Transition | Calculated Energy (cm⁻¹) | Experimental Energy (cm⁻¹) |

|---|---|---|

| d(z²) → d(x²-y²) | ~14,500 | ~15,100 |

| d(xy) → d(x²-y²) | ~16,000 | ~18,000 |

| d(xz, yz) → d(x²-y²) | ~18,500 | Not distinctly resolved |

TD-DFT calculations using various functionals, such as PBEh1PBE, have also been used to investigate the UV-Vis spectra, showing a good correlation between calculated and experimental absorption maxima. These studies confirm that the transitions in the near-UV region are primarily ligand-to-metal charge transfer (LMCT) in nature.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Cu(acac)₂. DFT calculations have become a reliable tool for predicting and interpreting the spin Hamiltonian parameters, which include the g-tensor and the hyperfine coupling (A-tensor).

The ORCA program is frequently used for these calculations, often with hybrid functionals like PBE0. The g-tensor components (gₓ, gᵧ, g₂) and the copper hyperfine coupling constants (Aₓ, Aᵧ, A₂) can be calculated with a high degree of accuracy. These calculations confirm that for a square planar Cu(II) complex, the g-values follow the trend g₂ > gᵧ > gₓ ≈ gₑ (where gₑ is the free electron g-value, ~2.0023), which is characteristic of an unpaired electron in the d(x²-y²) orbital.

The hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2) and other magnetic nuclei like ¹H in the ligands. DFT calculations can dissect the A-tensor into its constituent parts: the isotropic Fermi contact term and the anisotropic dipolar and spin-orbit coupling terms.

| Parameter | Calculated Value (DFT/PBE0) | Experimental Value |

|---|---|---|

| g₂ (g∥) | ~2.25 | ~2.26 |

| gₓ, gᵧ (g⊥) | ~2.05 | ~2.05 |

| A₂ (A∥) (⁶³Cu) | ~ -550 MHz | ~ -570 MHz |

| Aₓ, Aᵧ (A⊥) (⁶³Cu) | ~ -50 MHz | ~ -60 MHz |

These theoretical predictions are crucial for validating the interpretation of experimental EPR spectra and for understanding how the electronic structure influences these magnetic parameters.

Solvation Effects Modeling on Electronic and Optical Properties of Copper(II) Acetylacetonate

The electronic and optical properties of Cu(acac)₂ can be significantly influenced by its environment, particularly in solution. Computational modeling of solvation effects is therefore essential for a complete understanding of the complex's behavior.

Solvation effects can be modeled using two main approaches: implicit (continuum) models and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules directly in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

For Cu(acac)₂, DFT studies have shown that both the absorption spectra and the EPR parameters are sensitive to the solvent. nih.gov Specifically, coordinating solvents like water or pyridine can interact with the axial positions of the square planar complex, leading to changes in the electronic structure.

Theoretical investigations have revealed significant solvatochromic shifts in the d-d transition energies. nih.gov For example, the d(z²) → d(xy) transition is predicted to be red-shifted by as much as 6000 cm⁻¹ in water and 9000 cm⁻¹ in pyridine compared to the gas phase, due to the axial coordination of solvent molecules which alters the d-orbital energy levels. nih.gov

Similarly, the EPR parameters, especially the hyperfine coupling constants, show a pronounced dependence on the solvent. nih.gov The strength of the solvent's basicity affects the degree of axial interaction, which in turn modulates the spin distribution and the resulting magnetic parameters. These computational models have been successful in reproducing the experimentally observed solvent-dependent shifts in both UV-Vis and EPR spectra, providing a powerful means to probe the coordination environment of Cu(acac)₂ in different solutions. nih.gov

Molecular Dynamics Simulations in Complex Systems Involving this compound

Molecular dynamics (MD) simulations serve as a powerful tool for investigating the atomistic mechanisms of complex processes involving this compound, particularly in applications like atomic layer deposition (ALD). rsc.orgresearchgate.net These computational studies provide insights into surface chemistry, reaction pathways, and the influence of co-reactants at a level of detail that is often inaccessible through experimental methods alone.

A significant area of research has been the use of reactive molecular dynamics to model the ALD of copper from the this compound (Cu(acac)₂) precursor. rsc.orgresearchgate.net Simulations have successfully elucidated the mechanisms of its decomposition on copper and copper oxide surfaces.

Detailed Research Findings:

Studies combining first-principles calculations with reactive MD simulations have shown that Cu(acac)₂ chemisorbs onto the hollow site of a Cu(110) surface. rsc.orgresearchgate.net Following adsorption, the molecule undergoes a sequential dissociation and reduction process. rsc.orgresearchgate.netresearchgate.net The simulations reveal that the decomposition of the acac-ligand itself is not favorable on the copper surface, which can lead to the blocking of further precursor adsorption. rsc.orgresearchgate.net

The dissociation process on a Cu(110) surface has been tracked over time in picoseconds (ps): researchgate.net

Initial Bond Breaking: The process begins with the breaking of a Cu–O bond, causing the acetylacetonate ligand to tilt. researchgate.net

First Ligand Dissociation: One acac-ligand fully detaches from the central copper atom, resulting in the formation of Cu(acac) and a separate acac species on the surface. researchgate.net

Final Dissociation: The remaining Cu(acac) species further dissociates into a copper atom and a second acac species on the surface. researchgate.net

The table below summarizes the key events observed during a reactive MD simulation of Cu(acac)₂ dissociation.

| Time (picoseconds) | Event |

|---|---|

| 7.3 ps | The initial Cu–O bond breaks, and the acac-ligand tilts. researchgate.net |

| 10.8 ps | The first acac-ligand fully dissociates, creating Cu(acac) and acac on the surface. researchgate.net |

| 18.5 ps | The Cu(acac) intermediate dissociates into a Cu atom and a second acac species. researchgate.net |

Simulations have also explored the reactivity of Cu(acac)₂ with various co-reactants, which are essential for the ALD process. On a Cu(110) surface, molecular hydrogen (H₂) is found to be nonreactive. rsc.orgresearchgate.net However, individual hydrogen (H) atoms readily break bonds in the precursor upon impact, releasing the surface ligands into the gas phase. rsc.orgresearchgate.net

The nature of the substrate also plays a critical role. On a copper(I) oxide (Cu₂O) substrate, water (H₂O) reacts with Cu(acac)₂ via a ligand-exchange reaction. rsc.orgresearchgate.net This process produces gaseous acetylacetone (B45752) (H(acac)) and surface hydroxyl (OH) species. rsc.orgresearchgate.net In contrast, when ozone (O₃) is used as a co-reactant on a copper(II) oxide (CuO) surface, combustion reactions are observed, with carbon dioxide (CO₂) and water as the main by-products. rsc.orgresearchgate.net

Based on these simulation results, the order of reactivity for different co-reactants with Cu(acac)₂ is H > O₃ > H₂O. rsc.orgresearchgate.net

Catalytic Applications of Copper Ii Acetylacetonate in Organic Transformations

C-H and X-H Insertion Reactions Catalyzed by Cu(acac)₂

Copper(II) acetylacetonate (B107027) is proficient in catalyzing the decomposition of diazo compounds to form copper-carbene intermediates. These reactive species are central to a range of insertion reactions, allowing for the construction of complex molecular architectures from simpler precursors.

Catalytic Cyclopropanation with Diazo Compounds

The synthesis of cyclopropane (B1198618) rings is a fundamental transformation in organic chemistry, and the metal-catalyzed reaction of olefins with diazo compounds is a primary method for their construction. Cu(acac)₂ has been shown to be an effective catalyst for the cyclopropanation of electron-deficient alkenes using diazo compounds like ethyl diazoacetate. In these reactions, Cu(acac)₂ facilitates the transfer of a carbene moiety to the double bond of the alkene.

Research has shown that for the reaction between ethyl diazoacetate and various electron-deficient olefins, Cu(acac)₂ is as effective as other common catalysts like rhodium(II) acetate (B1210297). rsc.org The reaction proceeds well with substrates such as enones, fumarates, and unsaturated nitro compounds, providing the corresponding cyclopropane derivatives in high yields. rsc.org

| Alkene Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzalacetone | Cu(acac)₂ / Pentamethylene sulfide (B99878) | Toluene (B28343) | 85 | rsc.org |

| Benzylideneacetone | Cu(acac)₂ / Pentamethylene sulfide | Toluene | 85 | rsc.org |

| Diethyl Fumarate | Cu(acac)₂ / Pentamethylene sulfide | Toluene | 75 | rsc.org |

| β-Nitrostyrene | Cu(acac)₂ / Pentamethylene sulfide | Toluene | 72 | rsc.org |

Direct Functionalization of Indoles via Carbenoid Insertions

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products. The direct functionalization of C-H bonds in indoles represents an efficient strategy for synthesizing complex indole derivatives. Cu(acac)₂ has been successfully employed as a catalyst for the C-H insertion of carbenoids, derived from diazo compounds, into the indole ring.

Specifically, the reaction of indoles with dimethyl diazomalonate in the presence of Cu(acac)₂ leads to regioselective C-H functionalization. The site of insertion is dependent on the substitution pattern of the indole. For indoles substituted at the 3-position, the malonyl carbenoid inserts exclusively at the C2-H bond, affording the C2-functionalized products in high yields. This method is notable for its high degree of regiocontrol. Furthermore, the reaction can be significantly accelerated using microwave irradiation, which reduces reaction times without compromising the yield.

| Indole Substrate | Conditions | Time | Yield (%) |

|---|---|---|---|

| N-Methyl-3-methylindole (N-Methylskatole) | Toluene, 110 °C | 18 h | 86 |

| N-Methyl-3-methylindole (N-Methylskatole) | Microwave, 150 °C | 20 min | 85 |

| N-Benzyl-3-methylindole | Microwave, 150 °C | 20 min | 88 |

| N-Acetyl-3-methylindole | Microwave, 150 °C | 20 min | 75 |

| 3-Methylindole (Skatole) | Microwave, 150 °C | 20 min | 70 |

α-Diazoketone Insertion into Carboxylic Acids

The insertion of a carbene into the O-H bond of a carboxylic acid is a direct method for the synthesis of α-acyloxy carbonyl compounds. Cu(acac)₂ can catalyze this transformation, facilitating the reaction between α-diazoketones and carboxylic acids. This reaction is particularly useful for creating precursors to more complex molecules, including modified amino acids.

An example of this application is the selective O-H insertion of a cyclic α-diazoketone into the carboxylic acid group of Boc-protected glycine (B1666218). researchgate.net This reaction demonstrates the utility of Cu(acac)₂ in mediating bond formations even in the presence of other potentially reactive functional groups, providing a route to α-acyloxy ester derivatives of amino acids.

| Diazo Compound | Carboxylic Acid | Product Type | Reference |

|---|---|---|---|

| Cyclic α-diazoketone | Boc-glycine | α-Acyloxyketone | researchgate.net |

Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions

Beyond carbene-mediated C-H insertions, Cu(acac)₂ is also a valuable catalyst for reactions that form C-N and C-O bonds, which are fundamental connections in a vast array of organic molecules.

Olefin Aziridination Catalysis by Copper(II) Acetylacetonate

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, which are valuable synthetic intermediates. The copper-catalyzed aziridination of olefins is a powerful method for their synthesis. Cu(acac)₂ has been established as a competent catalyst for this transformation, typically using a nitrene source such as N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs).

The reaction involves the Cu(acac)₂-catalyzed transfer of a nitrene group to the C=C double bond of an olefin. This methodology has been applied to a range of olefins, and its utility was highlighted in the total synthesis of the antitumor alkaloid pancratistatin. While newer and more reactive copper complexes have been developed that can operate at lower catalyst loadings, Cu(acac)₂ remains a reliable and foundational catalyst for this transformation. For example, in the aziridination of styrene (B11656), a 0.5 mol % loading of Cu(acac)₂ resulted in a 45-55% yield over 36-48 hours.

| Olefin | Nitrene Source | Catalyst | Catalyst Loading (mol %) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Styrene | PhI=NTs | Cu(acac)₂ | 0.5 | 45-55 | 36-48 h |

Selective O-Benzylation of Alcohols

The protection of hydroxyl groups is a common and critical step in multistep organic synthesis. Benzyl (B1604629) ethers are one of the most frequently used protecting groups due to their stability and ease of removal. Cu(acac)₂ has been identified as a highly efficient catalyst for the selective O-benzylation of primary alcohols using benzyl chloride.

A key feature of this catalytic system is its remarkable chemoselectivity. In the presence of Cu(acac)₂, primary alcohols are readily benzylated in high yields, while secondary alcohols and phenolic hydroxyl groups remain largely unreacted. This selectivity allows for the targeted protection of primary hydroxyl groups in polyfunctional molecules without the need for extensive protecting group manipulation. The reaction proceeds under relatively mild conditions, making it a practical and valuable method for synthetic chemists.

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| 1-Hexanol | 1-(Benzyloxy)hexane | 95 |

| 1-Octanol | 1-(Benzyloxy)octane | 94 |

| Cyclohexylmethanol | (Benzyloxy)methylcyclohexane | 92 |

| 2-Phenylethanol | 1-(Benzyloxy)-2-phenylethane | 90 |

| 2-Hexanol (Secondary) | 2-(Benzyloxy)hexane | 5 |

| Phenol | Phenoxybenzene | 0 |

Huisgen-Click Reactions for 1,2,3-Triazole Synthesis

This compound, Cu(acac)₂, serves as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a cornerstone of "click chemistry" for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.org This method is valued for its high efficiency, excellent regioselectivity, and mild reaction conditions, often proceeding with high yields and producing minimal byproducts. rsc.org The catalytic process is effective for both terminal alkynes and organic azides and can be conducted in environmentally benign solvents like water. google.com

Research has demonstrated that Cu(acac)₂ can effectively catalyze this cycloaddition without the need for an additional reducing agent, which is typically required to generate the active Cu(I) species from a Cu(II) precursor. rsc.org It is postulated that under certain conditions, such as in alcoholic solvents or through alkyne oxidative homocoupling, the catalytic Cu(I) species is generated in situ. nih.gov The versatility of the Cu(acac)₂ catalyst extends to one-pot, three-component reactions involving alkyl halides, sodium azide (B81097), and terminal alkynes, streamlining the synthesis of 1,2,3-triazoles. google.com

The reaction tolerates a wide range of functional groups on both the alkyne and azide substrates. For instance, various substituted benzyl chlorides can be converted to their corresponding azides in situ and subsequently reacted with different terminal alkynes to afford the desired triazole products in high yields.

Table 1: Cu(acac)₂-Catalyzed Three-Component Synthesis of 1,2,3-Triazoles

Data sourced from a study on the Cu(acac)₂ catalyzed synthesis of 1,2,3-triazole compounds. google.com The reactions were typically conducted in water at 50°C.

Annulation Reactions Utilizing this compound Catalysis

This compound has been employed as a catalyst in annulation reactions for the synthesis of heterocyclic compounds, such as indoles and quinolines. These reactions often proceed through a cascade or domino sequence involving multiple bond-forming events in a single operation.

One notable application is the copper-catalyzed synthesis of multisubstituted indoles from enamines and arylboronic acids. This process involves a sequential Chan–Lam N-arylation followed by an intramolecular oxidative cross-dehydrogenative coupling (CDC). rsc.org Although the primary catalyst system discussed in one study was Cu(OAc)₂, the principles of copper-catalyzed C-N and C-C bond formation are relevant. A proposed mechanism involves the formation of an N-arylated intermediate, which then undergoes an intramolecular C-H activation and subsequent C-C bond formation to construct the indole ring. rsc.org

In the synthesis of quinolines, copper catalysts facilitate domino reactions of enaminones with 2-halobenzaldehydes. This sequence consists of an aldol (B89426) reaction, C(aryl)–N bond formation, and subsequent elimination to yield the quinoline (B57606) core. rsc.org While specific examples detailing Cu(acac)₂ are less common in the provided search results, the utility of copper complexes in these transformations is well-established. For instance, N-heterocyclic carbene copper complexes have been used for the indirect Friedländer synthesis of quinolines from 2-aminobenzyl alcohols and ketones. nih.gov

Table 2: Synthesis of Quinolines via Copper-Catalyzed Indirect Friedländer Reaction

Data adapted from a study on N-heterocyclic carbene copper catalyzed quinoline synthesis, illustrating a relevant copper-catalyzed annulation strategy. nih.gov

Reduction and Coupling Reactions

Reduction of Aromatic Nitro Compounds Catalyzed by Cu(acac)₂

This compound is an effective catalyst for the reduction of aromatic nitro compounds to their corresponding primary amines using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. This transformation is fundamental in organic synthesis, as aromatic amines are crucial intermediates for a vast array of pharmaceuticals, dyes, and agrochemicals. The combination of NaBH₄ with a catalytic amount of Cu(acac)₂ provides an efficient and selective method for this reduction, often proceeding under mild conditions in alcoholic solvents like ethanol (B145695).

The catalytic system demonstrates good functional group tolerance, allowing for the reduction of nitro groups in the presence of other potentially reducible substituents. The reaction is generally completed at room temperature within a couple of hours. This method is considered a "greener" approach due to the use of benign solvents and a reduction in the molar ratio of the reducing agent and catalyst required compared to other methods. The mechanism is believed to involve the formation of a hydride metal complex.

Table 3: Cu(acac)₂-Catalyzed Reduction of Aromatic Nitro Compounds with NaBH₄

Representative yields for the reduction of various aromatic nitro compounds using the NaBH₄/Cu(acac)₂ system in ethanol at room temperature.

Reductive Coupling of Tosylhydrazones with Amines

A general and efficient procedure for the synthesis of α-branched amines has been developed through the reductive coupling of N-tosylhydrazones with various amines, catalyzed by this compound. This protocol is highly effective and chemoselective, accommodating a range of primary and secondary aliphatic amines, amino alcohols, and azole derivatives to produce aryl- and diarylmethylamine derivatives in good yields. The reaction is typically carried out in the presence of cesium carbonate (Cs₂CO₃) as a base in a solvent such as dioxane.

This methodology represents an operationally simple and inexpensive approach to forming C(sp³)–N bonds. A key advantage is its chemoselectivity; for instance, amino alcohols react exclusively at the amino group, leaving the hydroxyl group intact. The proposed mechanism involves the formation of a copper carbene intermediate from the tosylhydrazone, which then reacts with the amine.

Table 4: Cu(acac)₂-Catalyzed Reductive Coupling of Tosylhydrazones with Amines

Data sourced from a study on the copper-catalyzed reductive coupling of tosylhydrazones with amines. researchgate.net

Oxidative Alkynylation Reactions

This compound catalyzes oxidative alkynylation reactions, which are crucial for forming carbon-carbon bonds involving an alkyne moiety. One significant advancement in this area is the photoinduced decarboxylative alkynylation of carboxylic acids. In this process, Cu(acac)₂ is used as a catalyst to couple alkyl radicals, generated from redox-active esters of carboxylic acids, with a variety of terminal alkynes. rsc.org

The reaction is initiated by the photoexcitation of copper acetylides. The bidentate acetylacetonate ligand plays a critical role in the reaction mechanism, as it helps to inhibit the undesirable homo-coupling of the alkyne substrate. rsc.org This method provides a powerful tool for the synthesis of substituted alkynes from readily available carboxylic acids. While the provided search results focus on decarboxylative alkynylation, copper-catalyzed oxidative coupling reactions are a broad field, encompassing the functionalization of C-H bonds with alkynes.

Table 5: Cu(acac)₂-Catalyzed Decarboxylative Alkynylation

Data adapted from a study on copper-catalysed photoinduced decarboxylative alkynylation. rsc.org

A³ Coupling (Aldehyde, Amine, Alkyne)

The A³ coupling reaction is a powerful one-pot, three-component synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne. This compound has been explored as an efficient catalyst for this transformation. The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, and a copper acetylide from the terminal alkyne. The copper acetylide then undergoes a nucleophilic addition to the imine, yielding the propargylamine (B41283) product.

This method is characterized by its atom economy, as the only byproduct is water. Cu(acac)₂-catalyzed A³ coupling demonstrates a wide substrate scope, delivering the desired products in good yields under mild reaction conditions. This protocol offers a straightforward and practical approach to access propargylamines, which are valuable scaffolds and versatile building blocks in organic synthesis for preparing nitrogen-containing heterocyclic compounds and biologically active molecules.

Table 6: Cu(acac)₂-Catalyzed A³ Coupling Reaction

Representative yields for the Cu(acac)₂ catalyzed A³ coupling reaction.

Advanced Catalytic Systems and Mechanistic Investigations

Recent advancements in the application of this compound, Cu(acac)₂, in organic transformations have focused on enhancing catalyst stability, reusability, and efficiency, as well as delving deeper into the fundamental mechanistic pathways that govern its catalytic behavior. These investigations are crucial for the rational design of more robust and selective catalytic systems. Key areas of progress include the development of immobilized catalysts for improved recovery, detailed studies of its role in photoreduction and quenching phenomena, and the strategic tuning of ancillary ligands to modulate its catalytic properties.

Development of Recoverable and Reusable Immobilized this compound Catalysts

The heterogenization of homogeneous catalysts like Cu(acac)₂ is a significant area of research aimed at overcoming challenges associated with catalyst separation and reuse. By immobilizing the complex on various solid supports, it is possible to combine the high selectivity of homogeneous catalysis with the practical advantages of heterogeneous systems. uzh.ch

A variety of materials have been successfully employed as supports for Cu(acac)₂. For instance, Cu(acac)₂ immobilized in ionic liquids has been shown to be an effective and reusable catalyst for aza-Michael reactions, with the catalytic system maintaining consistent activity over several cycles. nih.gov Another approach involves anchoring the complex onto functionalized solid supports. This compound has been successfully immobilized on triamine-functionalized activated carbon, creating a heterogeneous catalyst for the aziridination of styrene. uzh.ch This immobilized catalyst could be reused for at least four consecutive runs without significant loss of activity and, interestingly, showed an increase in styrene conversion and turnover number in subsequent cycles. uzh.ch

Halloysite nanotubes, a type of natural clay, have also been utilized as a support. After surface modification with (3-aminopropyl)trimethoxysilane, Cu(acac)₂ was immobilized and the resulting catalyst demonstrated high efficiency in the synthesis of 4H-chromenes. nih.gov Similarly, aminated poly(vinyl chloride) has served as a support for copper(II), yielding a catalyst that is easily recoverable by filtration and reusable for at least five cycles in CuAAC reactions in water. mdpi.com Covalent organic frameworks (COFs) have emerged as another promising support material. A polyimide-based COF supporting copper was found to be a highly active and recyclable catalyst for the Chan-Lam coupling reaction, with the ability to be reused for at least eight cycles without a discernible change in its structure or catalytic performance. nih.gov

The primary advantage of these immobilized systems is the ease of separation of the catalyst from the reaction mixture, typically through simple filtration, which minimizes product contamination and allows for the catalyst to be recycled. nih.gov This not only enhances the economic viability of the process but also aligns with the principles of green chemistry by reducing waste.

| Support Material | Organic Transformation | Reusability | Reference |

|---|---|---|---|

| Ionic Liquids | Aza-Michael Reactions | Several cycles with consistent activity | nih.gov |

| Halloysite Nanotubes | Synthesis of 4H-Chromenes | Not specified | nih.gov |

| Aminated Poly(vinyl chloride) | CuAAC Reaction | At least 5 consecutive runs | mdpi.com |

| Activated Carbon | Aziridination of Styrene | Four times with increased conversion | uzh.ch |

| Covalent Organic Framework (COF) | Chan-Lam Coupling | At least 8 cycles without change in activity | nih.gov |

Mechanistic Pathways of Photoreduction and Quenching Phenomena by Cu(acac)₂

The photochemical behavior of Cu(acac)₂ has garnered significant attention, particularly its role in photoreduction and quenching processes. Understanding these mechanisms is vital for its application in photoredox catalysis.

Computational studies using density functional theory (DFT) have provided insights into the electronic structure of Cu(acac)₂ in its neutral, oxidized (Cu(III)), and reduced (Cu(I)) forms. mdpi.comnih.gov In its neutral Cu(II) state, the complex is a paramagnetic species with a spin of ½. Upon reduction, it forms a diamagnetic Cu(I) species with a spin of zero. mdpi.comnih.gov This transition from a paramagnetic to a diamagnetic state is a key feature of its photoreduction. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the neutral molecule are both primarily copper-based, indicating that the metal center is the primary site of electronic transitions. mdpi.comnih.gov

The photoreduction of Cu(acac)₂ can be sensitized by ketones. The proposed mechanism for this sensitization involves an electron transfer within an encounter complex, rather than a classical energy transfer process. This is supported by the lack of correlation between the triplet energies of the sensitizers and the efficiency of the reaction.

Cu(acac)₂ can also act as a quencher of excited states. This quenching can occur through different mechanisms, including static and dynamic quenching. In static quenching, a non-fluorescent complex is formed between the quencher (Cu(acac)₂) and the fluorophore in its ground state. This process affects the absorption spectrum of the fluorophore. Dynamic quenching, on the other hand, involves the deactivation of the excited state of the fluorophore through collision with the quencher. The nature of the quenching mechanism can often be elucidated by studying the temperature dependence of the quenching process.

The interaction of Cu(acac)₂ with the triplet excited state and the triplet biradical of phenylalkyl ketones has been shown to influence the outcome of Norrish type II reactions. The paramagnetic nature of the copper complex interacts with the triplet biradicals, leading to a preferential formation of cyclobutanols.

Ligand Tuning Effects on Catalytic Activity and Selectivity of this compound Complexes

The catalytic properties of this compound can be significantly modified by the introduction of ancillary ligands or by altering the structure of the acetylacetonate ligand itself. This "ligand tuning" allows for the fine-tuning of the electronic and steric environment around the copper center, thereby influencing the catalyst's activity and selectivity in various organic transformations.

The introduction of electron-withdrawing groups into the acetylacetonate ligand can enhance the catalytic activity of the copper complex. For example, curcuminoid ligands, which act as electron-withdrawing groups, have been shown to increase the catalytic activity of copper(II) complexes in silane (B1218182) water-crosslinking reactions. nih.gov Theoretical calculations have demonstrated that these electron-withdrawing ligands pull electron density from the Cu²⁺ center, which in turn affects the water-exchange reaction at the copper ion, a key step in the catalytic cycle. nih.gov

The coordination of additional ligands to the Cu(acac)₂ core can also dramatically alter its catalytic behavior. For instance, the complex formed between Cu(acac)₂ and a chiral bipyridine ligand was found to be an effective, albeit insoluble, catalyst for asymmetric silyl (B83357) conjugate addition in water. mdpi.com This highlights how the addition of a chiral ligand can induce enantioselectivity in a reaction catalyzed by an otherwise achiral complex.

Furthermore, the nature of the ancillary ligand can influence the nuclearity and coordination geometry of the resulting copper complex, which in turn affects its catalytic properties. The reaction of Cu(acac)₂ with different carboxylate anions in the presence of bidentate nitrogen-donor ligands like 2,2'-bipyridine (B1663995) can lead to the formation of mononuclear, dinuclear, or polynuclear complexes with varying coordination environments around the copper centers. uzh.ch The flexibility of the ligand system and the reaction conditions, such as pH, play a crucial role in directing the self-assembly of these complexes. acs.org

The ability to tune the electronic state of the copper center and the binding energy of key intermediates through ligand modification has been demonstrated in the context of CO₂ electroreduction using copper-based coordination polymers. nih.gov While not directly involving Cu(acac)₂, this work underscores the general principle that ligand design is a powerful tool for controlling the catalytic performance of copper complexes. By systematically varying the electronic properties of the ligands, it is possible to establish structure-activity relationships that can guide the development of more efficient and selective catalysts. nih.gov

| Ligand Modification | Effect on Catalyst | Application | Reference |

|---|---|---|---|

| Electron-withdrawing curcuminoids | Enhanced catalytic activity | Silane water-crosslinking | nih.gov |

| Chiral bipyridine | Induced enantioselectivity | Asymmetric silyl conjugate addition | mdpi.com |

| Polypyridyl tridentate ligands | Tuned reactivity for O₂ reduction | Oxygen reduction reaction | rsc.org |

| Carboxylate and N-donor ligands | Controlled formation of multinuclear complexes | Synthesis of coordination polymers | uzh.chacs.org |

Copper Ii Acetylacetonate As a Precursor for Advanced Materials

Chemical Vapor Deposition (CVD) Techniques

CVD processes utilizing Cu(acac)₂ are pivotal for creating thin films of copper and copper oxides, which are essential components in microelectronics and other advanced technologies. The precursor's favorable properties allow for its application in both Atomic Layer Deposition (ALD) and Metal Organic Chemical Vapor Deposition (MOCVD).

Atomic Layer Deposition is a sophisticated thin-film deposition technique that allows for atomic-level control over film thickness and conformality. Cu(acac)₂ has been successfully employed as a copper source in ALD to deposit both copper metal and copper oxide thin films.

The deposition of copper oxide using Cu(acac)₂ has been demonstrated with different co-reactants. When paired with ozone (O₃), Cu(acac)₂ yields thin films of the tenorite phase of copper(II) oxide (CuO). researchgate.net This process operates within a stable ALD temperature window of 150 °C to approximately 230 °C, with a growth rate of about 0.038 nm per cycle. researchgate.net Such a relatively wide deposition window is advantageous for integrating with other deposition processes for creating complex compounds.

Alternatively, a combination of water (H₂O) and oxygen (O₂) as reactants with Cu(acac)₂ can be used to deposit cuprous oxide (Cu₂O) films at 200 °C. aip.org This process exhibits self-limiting behavior, a hallmark of ALD, with a saturated growth-per-cycle of 0.07 Å. aip.org The use of Cu(acac)₂ is considered promising due to its low cost, good stability, and a broad temperature window that overlaps with other common ALD processes, facilitating the formation of ternary compounds. researchgate.netaip.org First-principles calculations and reactive molecular dynamics simulations show that the reactivity of different co-reactants toward Cu(acac)₂ follows the order of atomic hydrogen (H) > ozone (O₃) > water (H₂O). rsc.org

Atomistic studies reveal that the ALD process begins with the chemisorption and subsequent dissociation of the Cu(acac)₂ precursor on the substrate surface. rsc.orgrsc.org On a copper surface, Cu(acac)₂ decomposes into a copper atom and acetylacetonate (B107027) (acac) ligands, following a sequential reduction pathway: Cu(acac)₂ → Cu(acac) → Cu. rsc.orgrsc.org The metallic substrate is responsible for the reduction of the Cu(II) center to its zero-valence metallic state. rsc.orgaip.org On a copper oxide surface, water can react with the adsorbed precursor through a ligand-exchange reaction, producing gaseous acetylacetone (B45752) (H(acac)) and surface hydroxyl (OH) species. rsc.org

| Co-reactant | Deposited Film | Temperature Window (°C) | Growth Rate (nm/cycle) |

|---|---|---|---|

| Ozone (O₃) | Copper(II) Oxide (CuO) | 150 - 230 | ~0.038 |

| Water (H₂O) + Oxygen (O₂) | Copper(I) Oxide (Cu₂O) | ~200 | ~0.007 |

MOCVD is a versatile technique for producing high-quality thin films of various materials, including complex oxides. uh.eduslideshare.netwikipedia.org In this process, metal-organic precursors are vaporized, transported by a carrier gas, and then decomposed on a heated substrate to form a film. uh.eduyoutube.com Cu(acac)₂ is a popular precursor for MOCVD due to its stability and volatility. uh.edu

Polycrystalline copper (Cu) films can be prepared by MOCVD using sublimed Cu(acac)₂ vapor and water vapor as reactants at atmospheric pressure. cambridge.org The process leverages the reductive potential of the decomposition products of Cu(acac)₂. cambridge.org Thermodynamic calculations suggest that for successful deposition of Cu films, a high partial pressure ratio of water vapor to Cu(acac)₂ vapor (PH₂O/PCu(acac)₂ > 30) is required. cambridge.org When the acetylacetonate ligands are continuously removed from the precursor and consumed by water vapor, the copper's oxidation state is reduced to zero, forming the metallic film. cambridge.org

The properties of films deposited using Cu(acac)₂ as a precursor are highly dependent on the deposition parameters, and optimizing these parameters is crucial for achieving desired film characteristics.

In the MOCVD of copper films using Cu(acac)₂ and water vapor, the deposition temperature is a primary factor affecting the film's stoichiometry. cambridge.org A specific temperature window, from 370°C to 400°C, has been identified for depositing polycrystalline Cu films with a preferential aip.org orientation. cambridge.org At temperatures below 350°C, the films tend to contain a copper oxide phase with a poor crystal structure, indicating that insufficient thermal energy leads to incomplete reductive decomposition of the precursor. cambridge.org The deposition results also indicate that a water vapor partial pressure above 10 torr is necessary to produce pure Cu films. cambridge.org Furthermore, increasing the carrier gas flow rate (above 600 sccm) can retard gas-phase reactions, leading to smoother film surfaces. cambridge.org

For ALD processes, optimization involves adjusting precursor pulse and purge times. For the deposition of Cu₂O using Cu(acac)₂ and an H₂O/O₂ mixture, self-limiting growth was confirmed by varying the pulse times of both the precursor and the reactants. aalto.fi Similarly, in an ALD process for copper metal using Cu(acac)₂ and hydroquinone (B1673460) as a reductant, a stable growth window was identified between 180°C and 220°C. researchgate.netnanonasibulin.com Within this range, the growth-per-cycle (GPC) remains essentially constant. researchgate.netnanonasibulin.com

| Parameter | Effect on Film Properties (MOCVD of Cu) |

|---|---|

| Deposition Temperature | Primary factor for film stoichiometry. Polycrystalline Cu forms between 370-400°C. Lower temperatures result in copper oxide inclusion. cambridge.org |

| H₂O Partial Pressure | A pressure above 10 torr is necessary to produce pure Cu films. cambridge.org |

| Carrier Gas Flow Rate | Higher flow rates (>600 sccm) can reduce gas-phase reactions and improve surface morphology. cambridge.org |

Nanomaterial Synthesis

The controlled thermal decomposition of Cu(acac)₂ in the gas phase is a versatile method for synthesizing copper and copper oxide nanoparticles with tailored sizes and compositions.

The thermal decomposition of Cu(acac)₂ vapor in a flow reactor can produce crystalline nanoparticles of copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). tandfonline.comvtt.fi The characteristics of the resulting nanoparticles are strongly influenced by experimental conditions such as furnace temperature and precursor vapor pressure. tandfonline.comacs.org

In an inert nitrogen atmosphere, furnace temperatures of 431.5°C and 596.0°C yield only crystalline copper nanoparticles. tandfonline.comacs.org At a higher temperature of 705.0°C, the product composition becomes dependent on the precursor vapor pressure. tandfonline.comacs.org High precursor pressures (Pprec > 10 Pa) favor the formation of copper particles, while low pressures (Pprec ≤ 1 Pa) lead to the formation of copper(I) oxide. tandfonline.comacs.org A mixture of both phases is observed at intermediate pressures. tandfonline.comacs.org

The size of the primary particles can also be controlled. For instance, at 431.5°C, the mean primary particle size increases from 3.7 nm to 7.2 nm as the precursor vapor pressure is raised from 1.8 to 16 Pa. tandfonline.com Conversely, at 705.0°C, the primary particle size decreases from 24.0 nm to 7.6 nm over the same pressure range. tandfonline.comacs.org This method has been noted as advantageous for producing nanosized particles at relatively low temperatures and ambient pressure. tandfonline.comvtt.fi

| Furnace Temperature (°C) | Precursor Pressure (Pprec) | Primary Product(s) | Primary Particle Size (nm) |

|---|---|---|---|

| 431.5 | 1.8 Pa | Cu | 3.7 |

| 431.5 | 16 Pa | Cu | 7.2 |

| 596.0 | - | Cu | - |

| 705.0 | ≤ 1 Pa | Cu₂O | - |

| 705.0 | > 10 Pa | Cu | 7.6 - 24.0 |

| 705.0 | 1 - 10 Pa | Cu + Cu₂O | - |

The composition of the carrier gas during the thermal decomposition of Cu(acac)₂ has a profound impact on the reaction rate and the final nanoparticle products.

Hydrogen: The introduction of hydrogen into the nitrogen carrier gas does not significantly affect the decomposition rate of Cu(acac)₂. vtt.fiacs.org However, it does influence the product composition at higher temperatures. In the presence of hydrogen, the formation of copper(I) oxide at 705°C is prevented, leading to the formation of only crystalline copper phase. vtt.fi Nevertheless, at a lower temperature of 432°C, the decomposition remains incomplete, and carbon impurities are still present in the synthesized particles. vtt.fi

Oxygen: Adding oxygen to the system significantly increases the decomposition rate of Cu(acac)₂—by as much as 2 to 5 times—and helps to remove carbonaceous impurities from the nanoparticles. vtt.fi The presence of oxygen allows for the synthesis of copper oxide nanoparticles at lower temperatures than required in an inert atmosphere. vtt.fi The final oxide phase (Cu₂O or CuO) and the particle crystallinity depend on both the oxygen concentration and the furnace temperature. vtt.fi

Water Vapor: The most dramatic effect on the decomposition process is observed with the introduction of water vapor. vtt.fiacs.org Water vapor significantly lowers the temperature required for complete decomposition to 432°C. vtt.fi A proposed mechanism involves the formation of a gaseous hydrate (B1144303) complex, followed by a proton transfer from the water to a ligand, and subsequent reduction of Cu²⁺ to Cu⁰. acs.org Similar to the inert atmosphere experiments, decreasing the precursor vapor pressure at 432°C in the presence of water vapor can change the crystalline product from copper to copper(I) oxide. vtt.fi

Controlled Synthesis of Copper and Copper Oxide Nanoparticles via Thermal Decomposition of Copper(II) Acetylacetonate

Particle Size and Crystallinity Control in Cu(acac)₂-Derived Nanomaterials

The thermal decomposition of this compound in the gas phase is a well-established method for producing copper and copper oxide nanoparticles. The final characteristics of these nanomaterials, such as particle size and crystalline phase, are highly dependent on the synthesis parameters. Key factors that can be manipulated to control these properties include the furnace temperature and the precursor vapor pressure.

Research has shown a clear correlation between these parameters and the resulting nanoparticle morphology. For instance, in a nitrogen atmosphere, the decomposition of Cu(acac)₂ can yield either pure crystalline copper particles or copper(I) oxide (Cu₂O), depending on the conditions. At a furnace temperature of 705.0°C, the crystalline product is dictated by the precursor vapor pressure; copper particles are formed at pressures greater than 10 Pa, while copper(I) oxide is formed at pressures of 1 Pa or lower. A mixture of both is observed at intermediate pressures. core.ac.uk

The size of the primary particles is also significantly influenced by these parameters. At a lower furnace temperature of 431.5°C, increasing the precursor vapor pressure from 1.8 to 16 Pa leads to an increase in the number mean size of the primary particles from 3.7 nm to 7.2 nm. core.ac.uk Conversely, at a higher temperature of 705.0°C, the same increase in precursor vapor pressure results in a decrease in primary particle size from 24.0 nm to 7.6 nm. This inverse relationship at higher temperatures is linked to the different crystalline products formed. core.ac.uk The introduction of oxygen into the carrier gas can also influence the particle size, with primary particles ranging from 10 to 200 nm depending on the oxygen concentration and furnace temperature.